Isopropyl 1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazoles are known for their versatility and significant roles in various fields, including medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of isopropyl acetoacetate with methylhydrazine under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and efficiency. Transition-metal catalysts, such as palladium or copper, are frequently used in these reactions. Additionally, eco-friendly methods utilizing heterogeneous catalysts like Amberlyst-70 have been developed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Isopropyl 1-methyl-1H-pyrazole-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1H-pyrazole-4-carboxylate
- Methyl 1-methyl-1H-pyrazole-4-carboxylate
- Propyl 1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific isopropyl group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
propan-2-yl 1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)12-8(11)7-4-9-10(3)5-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKELPBPLJSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(N=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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